Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate CAS 105-71-5
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate CAS 105-71-5
An In-depth Technical Guide to Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate (CAS 105-71-5)
Introduction and Scope
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, also known by its synonym dimethyl 3,3'-(methylazanediyl)dipropanoate, is a diester featuring a central tertiary amine.[1][2] While not a household name, this molecule serves as a crucial and versatile intermediate in specialized organic synthesis.[3] Its unique structure makes it a valuable building block in the development of complex molecules tailored for specific functions. This guide provides a comprehensive technical overview for researchers and development professionals, covering its chemical identity, a plausible synthetic pathway, analytical characterization, key applications, and essential safety protocols. The primary focus is on its role as a key intermediate in the pharmaceutical sector and its application in materials science.[3]
Molecular Identity and Physicochemical Properties
The unambiguous identification of a chemical compound is foundational to any research or development endeavor. Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate is structurally defined by a central methylamino group connected to two propanoate chains, each terminated by a methyl ester.
The core physicochemical properties are summarized in the table below, providing essential data for experimental design and material handling.
| Identifier | Value | Source(s) |
| IUPAC Name | methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate | [4] |
| CAS Number | 105-71-5 | [1][4] |
| Molecular Formula | C₉H₁₇NO₄ | [4] |
| Molecular Weight | 203.24 g/mol | [3][4] |
| InChI Key | TYINRDVTTNNFKL-UHFFFAOYSA-N | [1] |
| Physical Form | Solid, semi-solid, or liquid | [1] |
| Purity (Typical) | ≥95% | [1] |
Proposed Synthesis and Purification Workflow
The structure of this compound strongly suggests its formation via a double Michael addition reaction. This is a classic and highly efficient method for forming carbon-nitrogen bonds. The causality behind this choice is the high reactivity of the primary amine (methylamine) with an α,β-unsaturated carbonyl compound (methyl acrylate), which proceeds readily, often without the need for complex catalysts.
Synthetic Rationale
The synthesis involves the conjugate addition of methylamine to two equivalents of methyl acrylate. The initial reaction forms a secondary amine, which then rapidly undergoes a second Michael addition with another molecule of methyl acrylate to yield the final tertiary amine product. The reaction is typically exothermic and requires careful temperature control to minimize side reactions.
Detailed Experimental Protocol
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Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a solution of methylamine (1.0 equivalent) in a suitable solvent like methanol or THF. Cool the flask to 0-5°C in an ice bath.
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Reagent Addition: Slowly add methyl acrylate (2.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The slight excess of methyl acrylate ensures the complete conversion of the intermediate secondary amine.
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Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting materials.
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Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude oil can then be taken up in a solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine to remove any unreacted starting material or acidic impurities.
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Purification and QC: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Final purification is typically achieved by vacuum distillation or column chromatography on silica gel. The purity of the final product should be confirmed by analytical techniques such as NMR and GC-MS.
Analytical Characterization
A robust analytical profile is essential for confirming the identity and purity of the synthesized compound. Spectroscopic data provides a molecular fingerprint.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Expected signals would include a singlet for the N-CH₃ protons, two distinct singlets for the two O-CH₃ groups, and two sets of triplets for the four CH₂ groups in the propanoate chains, confirming the molecule's backbone.
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¹³C NMR : The spectrum would show characteristic peaks for the carbonyl carbons of the ester groups, the O-CH₃ and N-CH₃ carbons, and the methylene carbons of the ethyl chains.[4]
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Mass Spectrometry (MS) : GC-MS analysis would show a molecular ion peak corresponding to the molecular weight (m/z ≈ 203.24), confirming the compound's mass.[4]
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Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional groups.[4]
Key Applications and Research Significance
The utility of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate lies in its function as a versatile chemical intermediate.
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Pharmaceutical Synthesis and Analysis : This compound is a recognized building block for designing and synthesizing active pharmaceutical ingredients (APIs).[3] Critically for drug development professionals, it has been identified as a process impurity in the manufacturing of certain drugs, such as the osteoporosis medication Ibandronate and the antiemetic Domperidone.[5] Its availability as a reference standard is therefore essential for developing analytical methods to control the purity of these final drug products.
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Materials Science : The diester functionality and central amine group make it a valuable monomer or cross-linking agent in the development of advanced polymers and coatings. Its incorporation into a polymer backbone can enhance properties such as durability, flexibility, and performance.[3]
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Agrochemicals : It also finds application in the agrochemical field, where it aids in the formulation of more effective and targeted crop protection agents.[3]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical intermediate. This compound is classified with specific hazards that require careful management.
GHS Hazard Information
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
| Signal Word | - | Warning |
| Pictogram | GHS07 | ! |
| Data sourced from Sigma-Aldrich.[1] |
Handling and Storage Recommendations
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Engineering Controls : Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[6] Eyewash stations and safety showers must be readily accessible.[6]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact.[6]
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Storage : Due to its potential reactivity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, it is recommended to store it in a freezer at temperatures under -20°C.[1]
Conclusion
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate (CAS 105-71-5) is a significant, albeit specialized, chemical intermediate. Its straightforward synthesis via Michael addition, well-defined analytical profile, and versatile reactivity make it a valuable tool for chemists in both pharmaceutical and materials science. For professionals in drug development, its specific role as a process impurity in commercial APIs underscores the importance of understanding its properties for quality control and regulatory compliance. Proper handling and storage are crucial to ensure safety and maintain the integrity of the material for its intended applications.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66925, Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12405801. PubChem. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate. Retrieved from [Link]
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Global Substance Registration System. (n.d.). Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-β-alaninate. Retrieved from [Link]
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ChemWhat. (n.d.). METHYL N-(3-METHOXY-3-OXOPROPYL)-N-METHYL-BETA-ALANINATE. Retrieved from [Link]
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